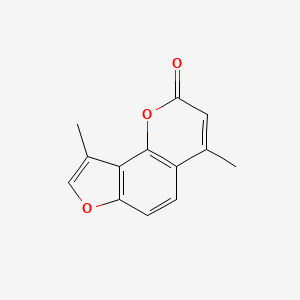

4,4'-Dimethylangelicin

Description

4,4'-Dimethylangelicin (4,4'-DMA) is a monofunctional angular furocoumarin derivative characterized by methyl groups at the 4 and 4' positions of its furanocoumarin backbone. It exhibits strong DNA-binding properties through intercalation, forming monoadducts upon ultraviolet A (UVA) irradiation without cross-linking DNA strands . Its photochemical activity is leveraged in phototherapy applications, particularly for cystic fibrosis (CF) treatment, where it restores CFTR channel function . Notably, 4,4'-DMA demonstrates higher DNA photobinding efficiency than its parent compound angelicin and other angular analogs like 4,5'-dimethylangelicin (4,5'-DMA), while maintaining lower mutagenicity compared to bifunctional furocoumarins such as psoralen .

Properties

CAS No. |

22975-76-4 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4,9-dimethylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3 |

InChI Key |

ZUOUYRRXKPHFSV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |

Other CAS No. |

22975-76-4 |

Synonyms |

4,4'-dimethylangelicin 4,9-dimethylangelicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

4,5'-Dimethylangelicin (4,5'-DMA)

- Structure : Angular isomer with methyl groups at 4 and 5' positions.

- DNA Interaction: Monofunctional binding with DNA, forming monoadducts under UVA. However, its photobinding rate is 3–5 times slower than 4,4'-DMA .

- Phototoxicity : Minimal skin phototoxicity compared to 4,4'-DMA, making it less effective in therapeutic contexts requiring deep tissue penetration .

4,6-Dimethylangelicin (DMA)

- Structure : Methyl groups at 4 and 6 positions.

- DNA Interaction: Retains monofunctional binding but exhibits residual photoreactivity. Engineered to minimize mutagenicity while preserving NF-κB inhibition for anti-inflammatory applications .

- Advantages: Non-mutagenic derivatives (e.g., IPEMA, PEMA) show improved safety profiles, making them candidates for long-term CF therapy .

Psoralen

Functional Comparisons

DNA Binding and Photobinding Efficiency

| Compound | Binding Type | Photobinding Rate (Relative to Angelicin) | Cross-Linking |

|---|---|---|---|

| 4,4'-DMA | Monofunctional | 3× Faster | No |

| 4,5'-DMA | Monofunctional | 1.5× Faster | No |

| Psoralen | Bifunctional | 2× Faster | Yes |

| 4,5'-DMP* | Bifunctional | 4× Faster | Yes |

*4,5'-Dimethylpsoralen (DMP), a linear isomer and common synthetic impurity in 4,5'-DMA preparations, exhibits higher photobinding but undesirable cross-linking .

Phototoxicity and Mutagenicity

| Compound | Skin Phototoxicity | Mutagenicity (E. coli WP2 Assay) | IARC Classification |

|---|---|---|---|

| 4,4'-DMA | Moderate | Low | Group 3† |

| 4,5'-DMA | Low | Very Low | Not Classified |

| Psoralen | High | High | Group 1‡ |

†Group 3: Not classifiable as carcinogenic to humans (IARC, Suppl. 7) . ‡Group 1: Carcinogenic to humans .

Therapeutic Potential

- 4,4'-DMA: Cystic Fibrosis: Restores CFTR function via NF-κB inhibition at non-mutagenic doses (EC₅₀: 0.5–1.0 μM) . Photochemotherapy: Higher selectivity for DNA damage in cancer cells (e.g., Ehrlich ascites) compared to psoralen .

- IPEMA/PEMA : Second-generation derivatives with abolished photoreactivity, enhancing safety for chronic use .

Key Research Findings

Molecular Dynamics : Methylation at 4 and 4' positions enhances DNA intercalation by stabilizing the angelicin molecule within the DNA helix, increasing photobinding affinity .

Spectral Analysis : Terminal substituents in 4,4'-DMA correlate with fluorescence intensity in aqueous environments, aiding in DNA interaction tracking .

In Vivo Efficacy : 4,4'-DMA inhibits T2 phage infectivity 4× more effectively than 4,5'-DMA, highlighting its superior bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.